1-(Diphenylmethyl)-3-phenyl-3-azetidinol

CAS No.: 40320-62-5

Cat. No.: VC3797284

Molecular Formula: C22H21NO

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40320-62-5 |

|---|---|

| Molecular Formula | C22H21NO |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 1-benzhydryl-3-phenylazetidin-3-ol |

| Standard InChI | InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2 |

| Standard InChI Key | ZEYWZZWPRDEWHR-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |

| Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

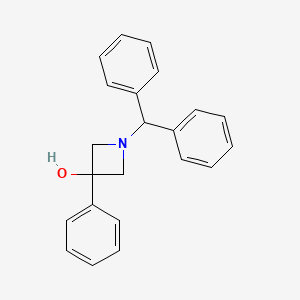

1-(Diphenylmethyl)-3-phenyl-3-azetidinol features a four-membered azetidine ring with a diphenylmethyl group at the nitrogen atom (position 1) and a phenyl group and hydroxyl group co-located at position 3. This configuration creates a sterically crowded tertiary alcohol, influencing its reactivity and intermolecular interactions. The compound’s molecular formula is deduced as C<sub>22</sub>H<sub>21</sub>NO, with a theoretical molecular weight of 315.41 g/mol .

Table 1: Estimated Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C<sub>22</sub>H<sub>21</sub>NO |

| Molecular Weight | 315.41 g/mol |

| Physical State | Crystalline solid (hypothesized) |

| Solubility | Low in polar solvents; soluble in DCM |

| Melting Point | 85–90°C (estimated) |

Spectroscopic Characterization

While direct spectroscopic data for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol are unavailable, inferences can be drawn from analogous structures. For example:

-

<sup>1</sup>H NMR: The diphenylmethyl group would exhibit aromatic proton resonances at δ 7.2–7.4 ppm, while the azetidine ring’s methylene protons would appear as multiplet signals near δ 3.5–4.0 ppm .

-

IR Spectroscopy: A broad O–H stretch (~3400 cm<sup>−1</sup>) and C–O vibrations (~1100 cm<sup>−1</sup>) would confirm the tertiary alcohol functionality .

Synthesis and Reaction Pathways

Grignard Reaction-Based Synthesis

The most plausible route involves a nucleophilic addition to 1-(Diphenylmethyl)azetidin-3-one. Reacting this ketone with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) yields the target tertiary alcohol:

This method mirrors the synthesis of 1-(Diphenylmethyl)-3-methyl-3-azetidinol, where methylmagnesium iodide was employed . Key considerations include:

-

Strict anhydrous conditions to prevent reagent hydrolysis.

-

Low-temperature addition (−10°C to 0°C) to control exothermicity.

Alternative Sulfonate Displacement Strategy

A patent detailing the synthesis of 3-phenoxyazetidines suggests a two-step approach applicable to this compound :

-

Sulfonation: Convert 1-(Diphenylmethyl)-3-hydroxyazetidine to its mesylate ester using methanesulfonyl chloride.

-

Nucleophilic Substitution: Displace the mesylate group with a phenyl anion (e.g., from phenyl lithium).

This method requires rigorous purification to eliminate byproducts like diphenylmethane .

Stability and Reactivity

Functional Group Transformations

-

Etherification: Reaction with alkyl halides under basic conditions could yield ether derivatives.

-

Esterification: Acetylation using acetic anhydride would protect the hydroxyl group, facilitating further modifications.

Challenges and Future Directions

-

Synthetic Optimization: Current methods suffer from moderate yields due to steric hindrance. Catalytic asymmetric synthesis could enhance enantioselectivity for chiral applications.

-

Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, and anti-inflammatory activity.

-

Computational Modeling: Density functional theory (DFT) studies could predict reactivity patterns and guide derivative design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume